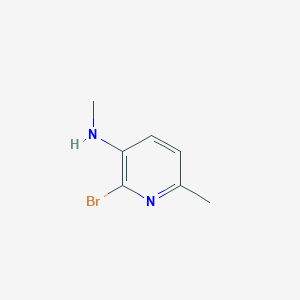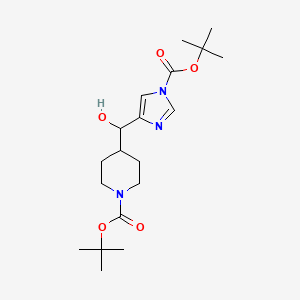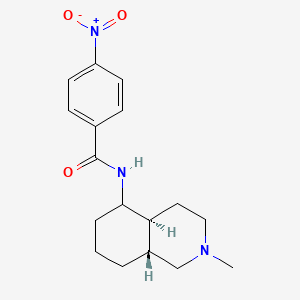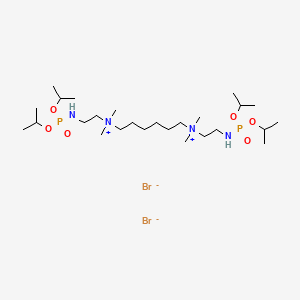![molecular formula C10H9N5 B12817391 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and versatility in chemical reactions. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with 4-nitro-1,2-phenylenediamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the active sites of proteins. The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Shares the benzimidazole ring but lacks the additional imidazole ring.
2-(1H-Imidazol-4-yl)ethanamine: Contains an imidazole ring but differs in the side chain structure.
Uniqueness
2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine is unique due to its dual imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H9N5/c11-7-2-1-3-8-9(7)14-10(13-8)15-5-4-12-6-15/h1-6H,11H2,(H,13,14) |
Clave InChI |
WFWFNMDMBOHUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)N3C=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)


